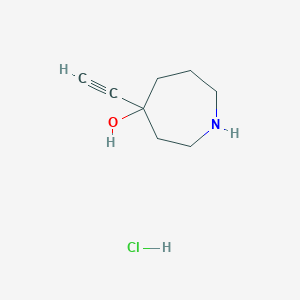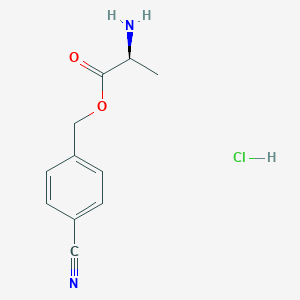
(S)-4-Cyanobenzyl 2-aminopropanoate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Cyanobenzyl 2-aminopropanoate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyanobenzyl group attached to the alpha carbon of the amino acid, along with a hydrochloride salt form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Cyanobenzyl 2-aminopropanoate hydrochloride typically involves the esterification of (S)-2-aminopropanoic acid with 4-cyanobenzyl alcohol. This reaction is often catalyzed by a strong acid, such as hydrochloric acid, to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as methanol or ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (S)-4-Cyanobenzyl 2-aminopropanoate hydrochloride may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Cyanobenzyl 2-aminopropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The cyanobenzyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Cyanobenzoic acid
Reduction: 4-Cyanobenzylamine
Substitution: Various amide derivatives
Wissenschaftliche Forschungsanwendungen
(S)-4-Cyanobenzyl 2-aminopropanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-4-Cyanobenzyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzyl group can interact with hydrophobic pockets in the target protein, while the amino acid moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-Methyl-2-aminopropanoate hydrochloride
- (S)-Ethyl-2-aminopropanoate hydrochloride
- (S)-2-Aminobutanamide hydrochloride
Uniqueness
(S)-4-Cyanobenzyl 2-aminopropanoate hydrochloride is unique due to the presence of the cyanobenzyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C11H13ClN2O2 |
|---|---|
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
(4-cyanophenyl)methyl (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-8(13)11(14)15-7-10-4-2-9(6-12)3-5-10;/h2-5,8H,7,13H2,1H3;1H/t8-;/m0./s1 |
InChI-Schlüssel |
FAPGKHJYWGONHY-QRPNPIFTSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OCC1=CC=C(C=C1)C#N)N.Cl |
Kanonische SMILES |
CC(C(=O)OCC1=CC=C(C=C1)C#N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



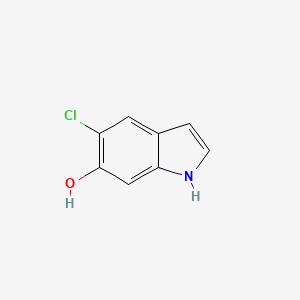
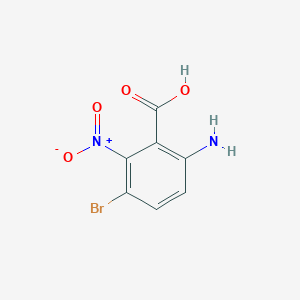
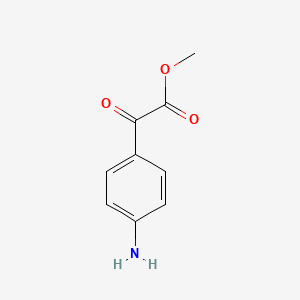
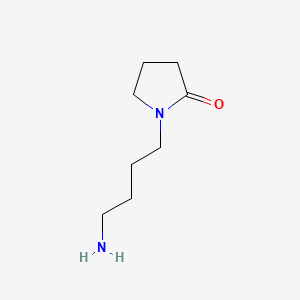
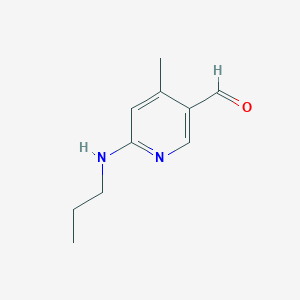
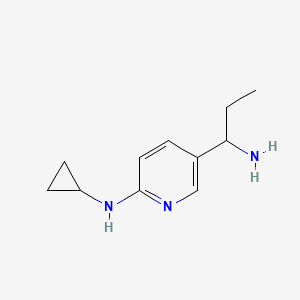

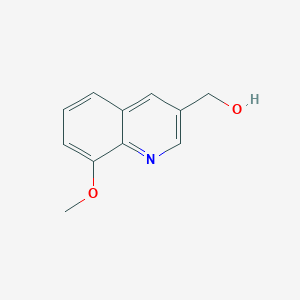

![5-Chloro-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B13023877.png)

![Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate HCl](/img/structure/B13023886.png)
